5-chloro-2-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S/c1-27-17-7-5-14(21)11-19(17)29(25,26)22-15-6-4-13-8-9-23(16(13)12-15)20(24)18-3-2-10-28-18/h4-7,11-12,18,22H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCNKXOQHWPDFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 5-chloro-2-methoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide, primarily targets carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound acts as an inhibitor of human carbonic anhydrase B. It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can disrupt the balance of bicarbonate and proton concentrations in the body, which can have various physiological effects.
Pharmacokinetics
Benzenesulfonamide derivatives, to which this compound belongs, are known to be soluble in methanol, which could potentially enhance their bioavailability.
Biological Activity
Overview
5-chloro-2-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a compound with significant biological activity, primarily characterized as an inhibitor of human carbonic anhydrase B. This compound has garnered attention due to its potential therapeutic applications in various medical fields, including oncology and metabolic disorders.
- Molecular Formula : C20H21ClN2O5S
- Molecular Weight : 436.9 g/mol
- Purity : Typically 95% .
The primary action of this compound involves the inhibition of carbonic anhydrase B, an enzyme that plays a crucial role in maintaining acid-base balance and facilitating the transport of carbon dioxide in the body. By inhibiting this enzyme, the compound may affect various physiological processes, including respiration and renal function .
In Vitro Studies
Research has demonstrated that this compound exhibits notable biological activities:
- Anticancer Activity : In studies involving various cancer cell lines, the compound showed promising antiproliferative effects. For instance, in A431 cells, it exhibited an IC50 value of approximately 2.434 µM, indicating strong potential as an anticancer agent .
- Antimicrobial Properties : The compound was evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
- Enzyme Inhibition : It has been identified as a potent inhibitor of DPP-IV enzyme, which is significant in the context of diabetes management .
Case Study 1: Anticancer Efficacy
A study focused on the efficacy of this compound against various cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The structure-activity relationship (SAR) indicated that chlorine substitution on the indolinyl ring enhanced antiproliferative properties compared to unsubstituted analogs .
Case Study 2: Antimicrobial Evaluation
In another investigation, the compound was tested against multiple bacterial strains using the paper disc diffusion method. The minimum inhibitory concentrations (MICs) were determined, highlighting its effectiveness against pathogens like Pseudomonas aeruginosa and Bacillus subtilis. This suggests its potential application in treating bacterial infections .
Data Table
Comparison with Similar Compounds
Structural Analogs in Receptor Modulation
describes three benzenesulfonamide derivatives (compounds 9 , 10 , and 11 ) designed for dual α2A/5-HT7 receptor activity:
| Compound ID | Substituents on Benzene Ring | Linked Moiety | Molecular Formula | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 9 | 5-Chloro-2-methoxy | Piperidin-4-yl + dihydrobenzofuran | C₂₄H₃₁ClN₂O₅S | 84 | 147.4–149.7 |
| 10 | 2,5-Dimethoxy | Piperidin-4-yl + dihydrobenzofuran | C₂₅H₃₄N₂O₆S | 70 | 124.9–125.8 |
| 11 | 1-Naphthyl | Piperidin-4-yl + dihydrobenzofuran | C₂₇H₃₂N₂O₄S | 67 | 170.0–173.7 |
Key Differences :
- The target compound replaces the piperidine-dihydrobenzofuran moiety in analogs with a tetrahydrofuran-carbonyl indoline group, likely enhancing conformational rigidity and receptor-binding specificity.
- Chlorine and methoxy substituents on the benzene ring (shared with compound 9 ) are critical for electronic and steric interactions with receptor pockets, as seen in α2A/5-HT7 modulation .
Sulfonamide Derivatives with Heterocyclic Modifications
and highlight sulfonamides with distinct heterocyclic systems:
| Compound ID | Core Structure | Heterocyclic Substituent | Melting Point (°C) | Biological Notes |
|---|---|---|---|---|
| 11 (Evid.5) | 4-Chloro-2-(chlorobenzo-dioxolyl) | Imidazole-thione | 177–180 | Antifungal/antibacterial |
| 8P9 (Evid.12) | 5-Chloro-2-methoxy | 6-Methoxy-3-methyl-benzoxazol-5-yl | N/A | Structural rigidity |
Comparison :
Crystallographic and Analytical Characterization
and emphasize the use of crystallography (e.g., SHELX programs in ) and NMR/IR spectroscopy for structural validation. For example:
- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide () was confirmed via X-ray diffraction, revealing planar sulfonamide geometry critical for intermolecular interactions .
- The target compound’s tetrahydrofuran-indoline group may introduce steric hindrance, necessitating advanced techniques like ORTEP-3 () for 3D structural analysis.
Q & A
Q. What are the key methodological steps for synthesizing 5-chloro-2-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide?
The synthesis involves:
- Core formation : Constructing the indoline scaffold via cyclization reactions, followed by introducing the tetrahydrofuran-2-carbonyl group using acylating agents like tetrahydrofuran-2-carbonyl chloride under anhydrous conditions .
- Sulfonamide linkage : Reacting 5-chloro-2-methoxybenzenesulfonyl chloride with the amino group of the indoline derivative. This step requires careful pH control (e.g., using triethylamine as a base) to avoid side reactions .
- Purification : Column chromatography (e.g., silica gel with dichloromethane/methanol gradients) and recrystallization to achieve >95% purity.
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Single-crystal diffraction data refined via SHELXL (for small-molecule refinement) and visualized using ORTEP-III for graphical representation .
- Spectroscopic techniques :
- NMR : H and C NMR to confirm substituent positions (e.g., methoxy at C2, chloro at C5).
- HRMS : High-resolution mass spectrometry to verify molecular formula.
Q. Which analytical techniques are critical for assessing purity and stability?
- HPLC with UV detection : Use C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.5%) .
- Stability testing : Incubate the compound under stress conditions (e.g., acidic/basic hydrolysis, thermal degradation) and monitor degradation products via LC-MS .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases, proteases) using fluorogenic substrates or ADP-Glo™ kits.
- Cellular assays : Measure cytotoxicity (MTT assay) or receptor-binding affinity (radioligand displacement) in relevant cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Systematic substitution : Modify the methoxy, chloro, or tetrahydrofuran-carbonyl groups and compare bioactivity. For example:
- Replace methoxy with ethoxy to assess steric effects.
- Substitute chlorine with fluorine to evaluate electronic impacts .
- Computational modeling : Use docking simulations (AutoDock Vina) to predict binding modes to target proteins and guide synthetic priorities .
Q. What challenges arise in crystallographic data interpretation, and how are they resolved?
- Crystal quality : Poor diffraction may require optimizing crystallization conditions (e.g., vapor diffusion with DMSO/water mixtures) .
- Disorder in the tetrahydrofuran ring : Address using SHELXL’s PART instructions to model partial occupancy or alternative conformations .
- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. How should researchers address contradictory bioactivity data across studies?
- Reproduibility checks : Repeat assays with standardized protocols (e.g., fixed cell lines, buffer conditions).
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Statistical rigor : Apply multivariate analysis to account for batch effects or inter-lab variability .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
- Formulation testing : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility. Monitor pharmacokinetics via LC-MS/MS in rodent plasma .
Data Contradiction and Methodological Analysis
Q. How can conflicting crystallographic and spectroscopic data be reconciled?
Q. What experimental approaches resolve discrepancies in reported biological potency?
- Dose-response curves : Generate IC values across multiple concentrations to rule out assay-specific artifacts .
- Target selectivity profiling : Screen against related off-target proteins (e.g., kinase panels) to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
